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Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization

of N-(6-Chloropyridin-2-yl)pivalamide. In the absence of publicly available experimental

spectra, this document presents high-quality predicted spectroscopic data for ¹H NMR, ¹³C

NMR, IR, and mass spectrometry. Each section includes a detailed interpretation of the

predicted spectra, elucidating the correlation between the spectral features and the molecular

structure. Furthermore, this guide offers detailed, field-proven experimental protocols for

acquiring and analyzing the spectroscopic data, intended to serve as a practical resource for

researchers in organic synthesis, medicinal chemistry, and drug development. The integration

of theoretical predictions with practical methodologies aims to provide a robust framework for

the unequivocal identification and characterization of this compound.

Introduction
N-(6-Chloropyridin-2-yl)pivalamide, with the CAS number 86847-84-9, is a chemical

compound of interest in various fields of chemical research, potentially including agrochemicals

and pharmaceuticals, given the prevalence of the chloropyridine moiety in bioactive

molecules[1][2]. The structural elucidation and purity assessment of such compounds are

paramount for their development and application. Spectroscopic techniques such as Nuclear

Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are

indispensable tools for the unambiguous characterization of organic molecules.
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This guide is structured to provide a deep dive into the spectroscopic signature of N-(6-
Chloropyridin-2-yl)pivalamide. By presenting and interpreting predicted spectroscopic data,

we aim to offer a valuable reference for scientists working with this compound, enabling them

to anticipate spectral features and validate their experimental findings.

Molecular Structure and Key Features
The molecular structure of N-(6-Chloropyridin-2-yl)pivalamide consists of a 6-chloropyridin-2-

amine backbone acylated with a pivaloyl group. This structure presents several key features

that are expected to be discernible in its spectroscopic data:

Aromatic Pyridine Ring: A substituted pyridine ring with three distinct protons.

Amide Linkage: An amide functional group (-C(=O)NH-) connecting the pyridine ring and the

pivaloyl group.

Tert-Butyl Group: A bulky tert-butyl group characterized by nine equivalent protons.

Chloro Substituent: A chlorine atom on the pyridine ring, which will influence the electronic

environment and fragmentation patterns in mass spectrometry.

The following diagram illustrates the molecular structure and atom numbering scheme used for

the interpretation of the spectroscopic data.

Caption: Molecular structure of N-(6-Chloropyridin-2-yl)pivalamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of N-(6-
Chloropyridin-2-yl)pivalamide.

Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amide

proton, and the tert-butyl protons.
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Predicted Chemical

Shift (ppm)
Multiplicity Integration Assignment

~8.2 Singlet 1H NH (Amide)

~7.8 Triplet 1H H4 (Pyridine)

~7.7 Doublet 1H H3 (Pyridine)

~7.0 Doublet 1H H5 (Pyridine)

~1.3 Singlet 9H C(CH₃)₃

Interpretation:

The amide proton (NH) is expected to appear as a broad singlet at a downfield chemical shift

(~8.2 ppm) due to its attachment to the electron-withdrawing carbonyl group and the

aromatic ring.

The aromatic protons on the pyridine ring will exhibit a characteristic splitting pattern. The H4

proton, situated between two other protons, is predicted to be a triplet around 7.8 ppm. The

H3 and H5 protons will likely appear as doublets, with their exact chemical shifts influenced

by the electron-withdrawing effect of the chlorine atom and the amide group.

The nine protons of the tert-butyl group are chemically equivalent and are expected to

produce a sharp singlet at a significantly upfield position (~1.3 ppm) due to the shielding

effect of the sp³-hybridized carbon.

Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information about the different carbon environments in the

molecule.
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Predicted Chemical Shift (ppm) Assignment

~177 C=O (Amide)

~151 C2 (Pyridine)

~150 C6 (Pyridine)

~140 C4 (Pyridine)

~118 C5 (Pyridine)

~110 C3 (Pyridine)

~40 C(CH₃)₃

~27 C(CH₃)₃

Interpretation:

The carbonyl carbon (C=O) of the amide group is expected to be the most downfield signal

(~177 ppm) due to the strong deshielding effect of the double-bonded oxygen.

The aromatic carbons of the pyridine ring will appear in the range of 110-151 ppm. The

carbons directly attached to the nitrogen (C2 and C6) and the chlorine (C6) will be the most

downfield.

The quaternary carbon of the tert-butyl group is predicted to resonate around 40 ppm, while

the methyl carbons will appear further upfield at approximately 27 ppm.

Experimental Protocol for NMR Spectroscopy

Sample Preparation Data Acquisition Data Processing

Weigh ~10-20 mg of
N-(6-Chloropyridin-2-yl)pivalamide

Dissolve in ~0.7 mL of
deuterated solvent (e.g., CDCl₃)

Transfer to a 5 mm
NMR tube

Insert sample into a
400 MHz (or higher) NMR spectrometer

Tune and shim the
probe

Acquire ¹H and ¹³C NMR spectra
at room temperature Apply Fourier transform Phase and baseline correct

the spectra
Calibrate chemical shifts

(e.g., to residual solvent peak) Integrate ¹H NMR signals

Click to download full resolution via product page
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Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Predicted IR Data
Predicted Wavenumber

(cm⁻¹)
Intensity Assignment

~3300 Medium N-H Stretch (Amide)

~2970 Strong C-H Stretch (sp³, tert-butyl)

~1680 Strong C=O Stretch (Amide I)

~1580, 1470 Medium
C=C/C=N Stretch (Pyridine

ring)

~1520 Medium N-H Bend (Amide II)

~1100 Medium C-Cl Stretch

Interpretation:

A medium intensity band around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of

the amide group.

Strong absorptions around 2970 cm⁻¹ are expected for the C-H stretching of the tert-butyl

group.

A very strong absorption band around 1680 cm⁻¹ is indicative of the C=O stretching vibration

(Amide I band).

The aromatic C=C and C=N stretching vibrations of the pyridine ring are expected to appear

in the 1470-1580 cm⁻¹ region.

The N-H bending vibration (Amide II band) is predicted to be around 1520 cm⁻¹.
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The C-Cl stretching vibration should be observable in the fingerprint region, around 1100

cm⁻¹.

Experimental Protocol for IR Spectroscopy

Sample Preparation (ATR) Data Acquisition Data Processing

Place a small amount of solid
N-(6-Chloropyridin-2-yl)pivalamide

on the ATR crystal

Apply pressure to ensure
good contact Record a background spectrum Record the sample spectrum

(e.g., 4000-400 cm⁻¹) Perform background subtraction Label significant peaks

Click to download full resolution via product page

Caption: Workflow for ATR-IR data acquisition.

Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data
Molecular Ion (M⁺): The molecular formula of N-(6-Chloropyridin-2-yl)pivalamide is

C₁₀H₁₃ClN₂O. The expected monoisotopic mass is approximately 212.07 g/mol . Due to the

presence of chlorine, the molecular ion peak will appear as a characteristic isotopic cluster

with a ratio of approximately 3:1 for [M]⁺ and [M+2]⁺.

Key Fragmentation Pathways:

Loss of the tert-butyl group: A significant fragment ion would be expected from the

cleavage of the bond between the carbonyl carbon and the tert-butyl group, resulting in an

ion at m/z [M - 57]⁺.

McLafferty Rearrangement: While less common for pivalamides, a McLafferty-type

rearrangement could lead to the loss of isobutylene (56 Da).
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Cleavage of the amide bond: Fragmentation of the C-N amide bond can lead to ions

corresponding to the pivaloyl cation (m/z 85) and the 6-chloropyridin-2-amine radical

cation (m/z 128).

Experimental Protocol for Mass Spectrometry

Sample Preparation Data Acquisition Data Analysis

Dissolve a small amount of sample
in a suitable solvent (e.g., methanol)

Introduce the sample into the
mass spectrometer (e.g., via direct infusion

or LC-MS)

Use a soft ionization technique
(e.g., ESI or APCI)

Acquire the mass spectrum in
positive ion mode

Identify the molecular ion peak
and its isotopic pattern

Analyze the fragmentation pattern
to confirm the structure

Click to download full resolution via product page

Caption: Workflow for mass spectrometry analysis.

Conclusion
This technical guide has provided a detailed theoretical framework for the spectroscopic

characterization of N-(6-Chloropyridin-2-yl)pivalamide. The predicted ¹H NMR, ¹³C NMR, IR,

and mass spectrometry data, along with their interpretations, offer a comprehensive

spectroscopic profile of the molecule. The inclusion of detailed experimental protocols aims to

facilitate the acquisition of high-quality experimental data by researchers. By combining

theoretical predictions with practical methodologies, this guide serves as a valuable resource

for the synthesis, purification, and structural confirmation of N-(6-Chloropyridin-2-
yl)pivalamide, thereby supporting its potential applications in scientific research and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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